N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-9H-xanthene-9-carboxamide
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Overview
Description
N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-9H-xanthene-9-carboxamide is a complex organic compound that features a xanthene core, a piperazine ring, and a tert-butoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-9H-xanthene-9-carboxamide typically involves multiple steps:
Formation of the Xanthene Core: The xanthene core can be synthesized through the condensation of resorcinol with phthalic anhydride under acidic conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the xanthene derivative with an appropriate amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Attachment of the Piperazine Ring: The piperazine ring is then attached via nucleophilic substitution, where the amine group of the piperazine reacts with the carboxamide.
Addition of the tert-Butoxy Group: The tert-butoxy group is introduced through the reaction of tert-butyl alcohol with the piperazine derivative in the presence of a strong acid like HCl.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.
Reduction: The carboxamide group can be reduced to an amine under strong reducing conditions.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO₄ (Potassium permanganate).
Reduction: Reducing agents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to form hydrogen bonds and its structural flexibility make it a valuable tool in biochemical assays.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its piperazine ring is a common motif in many pharmaceuticals, and the presence of the xanthene core could impart unique biological activities.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as fluorescence or stability under various conditions. Its structural features make it suitable for incorporation into polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, while the xanthene core can participate in π-π stacking interactions. The tert-butoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethyl)-9H-xanthene-9-carboxamide: Similar structure but lacks the tert-butoxy group.
N-(2-(4-(3-hydroxypropyl)piperazin-1-yl)ethyl)-9H-xanthene-9-carboxamide: Similar structure but lacks the tert-butoxy group and has a different hydroxyl group position.
Uniqueness
The presence of the tert-butoxy group in N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-9H-xanthene-9-carboxamide imparts unique properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
N-[2-[4-[2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propyl]piperazin-1-yl]ethyl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N3O4/c1-27(2,3)33-19-20(31)18-30-16-14-29(15-17-30)13-12-28-26(32)25-21-8-4-6-10-23(21)34-24-11-7-5-9-22(24)25/h4-11,20,25,31H,12-19H2,1-3H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTEDHRBAFBDKOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(CN1CCN(CC1)CCNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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